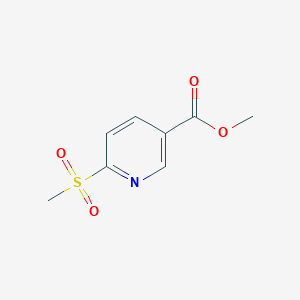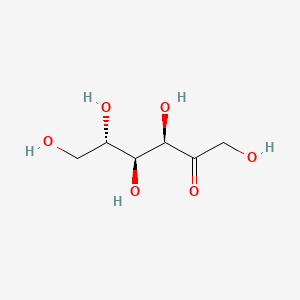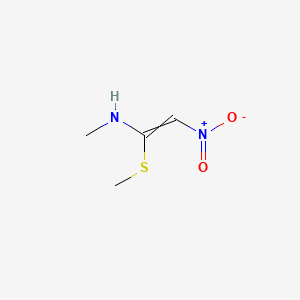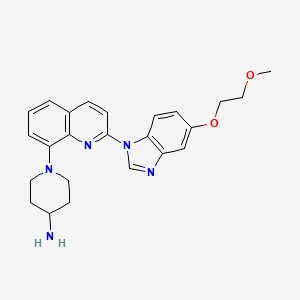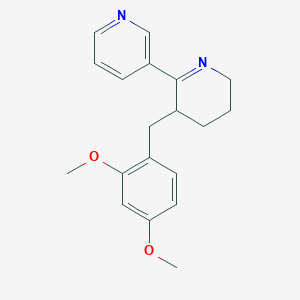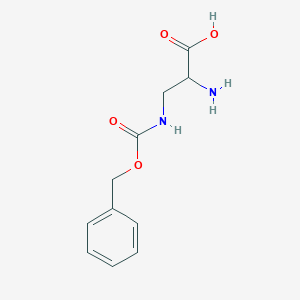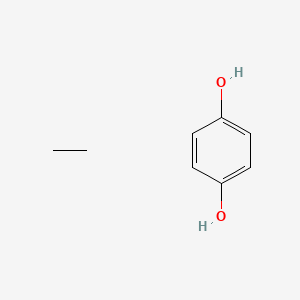
Hydroquinone ethane
Overview
Description
Hydroquinone ethane, also known as 1,4-dihydroxybenzene ethane, is an aromatic organic compound. It is a derivative of benzene with two hydroxyl groups bonded to the benzene ring in a para position. This compound is a type of phenol and is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinone ethane can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in the presence of acid to yield acetone and hydroquinone . Another method involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst to produce triacetoxy derivatives. These derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are oxidized to yield hydroquinone .
Industrial Production Methods
Industrially, this compound is produced using the cumene process, which involves the alkylation of benzene with propene to form 1,4-diisopropylbenzene. This intermediate undergoes oxidation to form bis(hydroperoxide), which is then rearranged in acidic conditions to produce hydroquinone and acetone .
Chemical Reactions Analysis
Types of Reactions
Hydroquinone ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups in this compound are weakly acidic and can undergo O-alkylation to form mono- and diethers . Additionally, this compound is highly susceptible to ring substitution reactions, such as Friedel-Crafts alkylation .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form benzoquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: Friedel-Crafts alkylation can be performed using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzoquinone
Reduction: Hydroquinone
Substitution: Alkylated hydroquinone derivatives
Scientific Research Applications
Hydroquinone ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a precursor in the synthesis of various organic compounds.
Biology: this compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Medicine: It is used in topical formulations for skin lightening and treatment of hyperpigmentation disorders.
Mechanism of Action
Hydroquinone ethane exerts its effects primarily through its ability to undergo redox reactions. It inhibits the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, leading to skin lightening . Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Hydroquinone ethane is similar to other hydroxyquinones, such as pyrocatechol and resorcinol. it is unique due to its specific para-positioned hydroxyl groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include:
Benzoquinone: The oxidized form of hydroquinone, lacking hydroxyl groups but possessing a quinone structure.
This compound’s unique para-positioned hydroxyl groups make it particularly effective in applications requiring specific redox properties and enzyme inhibition.
Properties
IUPAC Name |
benzene-1,4-diol;ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C2H6/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUUFXFRMUUYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.C1=CC(=CC=C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
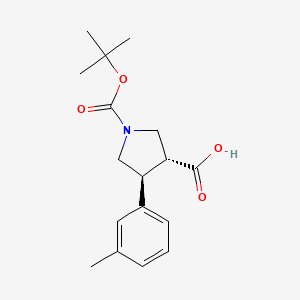
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)
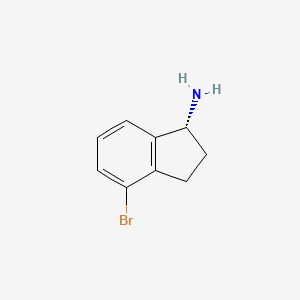

![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
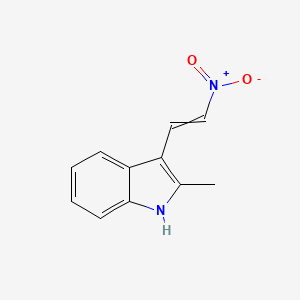
![2-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7856300.png)
